molecular formula C28H26N2O3S B3986598 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide

Cat. No.: B3986598
M. Wt: 470.6 g/mol
InChI Key: YLLKPFLJPJHBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to a diphenylacetamide moiety. The presence of multiple aromatic rings and functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminobenzophenone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity to various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3S/c1-20-13-18-26(21(2)19-20)30-34(32,33)25-16-14-24(15-17-25)29-28(31)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-19,27,30H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLKPFLJPJHBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
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N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
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N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide

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